molecular formula C14H10F3NO5S B14375091 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate CAS No. 91161-39-6

3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate

Cat. No.: B14375091
CAS No.: 91161-39-6
M. Wt: 361.29 g/mol
InChI Key: MULNYXJPVZGKCW-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group attached to a benzamido moiety, which is further connected to a phenyl hydrogen sulfate group. The presence of the trifluoromethyl group imparts significant chemical stability and reactivity, making it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate typically involves multiple steps, starting with the preparation of the benzamido intermediate. One common method involves the reaction of 2-(trifluoromethyl)benzoic acid with an amine to form the benzamido compound. This intermediate is then subjected to sulfonation using sulfuric acid to introduce the phenyl hydrogen sulfate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamido or phenyl hydrogen sulfate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The phenyl hydrogen sulfate group may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the amine functionality.

    3-Fluoro-N-(2-(Trifluoromethyl)phenyl)benzamide: Similar structure but with a fluorine atom instead of the sulfate group.

Uniqueness

3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate is unique due to the combination of the trifluoromethyl group and the phenyl hydrogen sulfate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

91161-39-6

Molecular Formula

C14H10F3NO5S

Molecular Weight

361.29 g/mol

IUPAC Name

[3-[[2-(trifluoromethyl)benzoyl]amino]phenyl] hydrogen sulfate

InChI

InChI=1S/C14H10F3NO5S/c15-14(16,17)12-7-2-1-6-11(12)13(19)18-9-4-3-5-10(8-9)23-24(20,21)22/h1-8H,(H,18,19)(H,20,21,22)

InChI Key

MULNYXJPVZGKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)OS(=O)(=O)O)C(F)(F)F

Origin of Product

United States

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